molecular formula C21H21N5O2S B2961327 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 886930-80-9

2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2961327
CAS No.: 886930-80-9
M. Wt: 407.49
InChI Key: GJWPITUDLYXFQG-UHFFFAOYSA-N
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Description

2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex chemical compound noted for its multifaceted structure combining furan, pyrrole, and triazole rings, and an acetamide group. The compound exhibits significant versatility, making it a point of interest in various fields, including organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : This compound is typically synthesized starting from commercially available raw materials such as furan, 1H-pyrrole, 1,2,4-triazole, and acetic acid derivatives.

  • Initial Steps: : The synthesis often begins with the formation of the furan and pyrrole derivatives.

  • Formation of the Triazole Ring: : Cyclization reactions involving nitrogenous compounds to form the triazole ring.

  • Thioether Formation: : Introduction of the sulfanyl group via thiolation reactions.

  • Final Assembly: : Coupling of the triazole ring with the sulfanyl and acetamide groups under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis might involve:

  • Batch or Continuous Reactors: : Depending on the scale, reactions could be performed in batch or continuous flow reactors to optimize yield and efficiency.

  • Catalysts and Reagents: : Use of specific catalysts to improve reaction rates and selectivity.

  • Purification Techniques: : Advanced purification methods like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation, particularly at the furan and pyrrole rings.

  • Reduction: : Reductive reactions can alter various functional groups, possibly leading to changes in biological activity.

  • Substitution: : Halogenation, nitration, and sulfonation reactions are common, allowing further functionalization of the compound.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

  • Substitution Reagents: : Halogens (Cl2, Br2), nitronium ion (NO2+).

Major Products

Scientific Research Applications

Chemistry

  • Synthetic Chemistry: : As an intermediate in the synthesis of complex molecules.

  • Catalysis: : Potentially as a ligand or catalyst in specific organic reactions.

Biology

  • Biological Activity: : Investigated for its potential as an antimicrobial or anticancer agent.

  • Enzyme Inhibition: : Studied for its ability to inhibit certain enzymes, which could be beneficial in drug development.

Medicine

  • Drug Design: : Potential use in the design of new pharmaceuticals due to its complex structure and possible biological activities.

  • Therapeutic Applications: : Investigated for treating infections or cancer.

Industry

  • Material Science: : Used in the development of new materials with specific properties, such as conductive polymers or specialty coatings.

Mechanism of Action

The compound's mechanism of action is multifaceted:

  • Molecular Targets: : It may interact with various enzymes and receptors, altering their activity.

  • Pathways Involved: : Could affect signaling pathways involved in cell growth, apoptosis, or immune response.

  • Interaction with Cellular Components: : Potentially affects the function of cellular membranes or intracellular proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(thiophen-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide: : Similar structure but with a thiophene ring, potentially differing in electronic properties and biological activity.

  • 2-{[5-(benzofuran-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide: : Contains a benzofuran ring, which may result in different pharmacokinetic properties.

  • 2-{[5-(furan-2-yl)-4-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide: : Includes a pyrazole ring instead of pyrrole, likely affecting its chemical reactivity and biological interactions.

Uniqueness

The presence of the specific combination of furan, pyrrole, and triazole rings with a sulfanyl group and a trimethylphenyl acetamide moiety makes this compound particularly unique. Its specific structural features may offer distinctive electronic properties, stability, and a broad range of biological activities not commonly found in its analogs.

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Properties

IUPAC Name

2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-14-11-15(2)19(16(3)12-14)22-18(27)13-29-21-24-23-20(17-7-6-10-28-17)26(21)25-8-4-5-9-25/h4-12H,13H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWPITUDLYXFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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